molecular formula C13H7ClN2O3 B2765248 5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile CAS No. 68595-19-7

5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile

Cat. No.: B2765248
CAS No.: 68595-19-7
M. Wt: 274.66
InChI Key: GZMIRCXQHWFEGW-UHFFFAOYSA-N
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Description

5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile is a bicyclic organic compound featuring a benzo[b]azepine core fused to a seven-membered heterocyclic ring. Its structure includes a tosyl (p-toluenesulfonyl) group at position 1, an oxo (keto) group at position 5, and a nitrile substituent at position 4 (Figure 1). The compound is synthesized via cyclization reactions, often employing strong bases such as potassium tert-butoxide in refluxing toluene, as demonstrated in analogous syntheses of related benzazepine derivatives .

The nitrile group at position 4 provides a versatile handle for further functionalization, enabling transformations into amines, carboxylic acids, or heterocyclic moieties. Its rigid bicyclic framework also makes it a candidate for studying conformational effects in drug-receptor interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13-6-8-15(9-7-13)24(22,23)20-11-10-14(12-19)18(21)16-4-2-3-5-17(16)20/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFIZBFATVJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile as an anticancer agent. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications to the azepine ring could enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against a range of bacterial strains has been documented in several studies. The sulfonamide group within the structure is believed to contribute to its antibacterial properties by interfering with bacterial enzyme function .

Multicomponent Reactions

This compound can serve as a key intermediate in multicomponent reactions leading to the synthesis of various heterocyclic compounds. These reactions are valuable in producing libraries of new chemical entities for further biological evaluation .

Bioisosteric Replacements

In medicinal chemistry, the compound has been utilized as a bioisosteric replacement for carboxylic acids and amides. Its structural features allow it to mimic these functional groups while potentially improving pharmacokinetic properties such as metabolic stability and solubility .

Case Study 1: Anticancer Research

A study published in the Journal of Organic Chemistry explored the synthesis of novel derivatives of this compound and their anticancer activities. The synthesized compounds were tested against various cancer cell lines, demonstrating significant inhibition of cell growth compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile can be contextualized by comparing it to analogous benzazepine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Benzazepine Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Functional Features
This compound (Target) C₁₉H₁₇N₃O₃S Tosyl (1), Oxo (5), Nitrile (4) Cyclization with KOtBu in toluene Nitrile: Enables nucleophilic addition
7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester (Analog) C₂₀H₁₉ClNO₅S Tosyl (1), Oxo (5), Cl (7), Methyl ester (4) Cyclization with KOtBu in toluene Ester: Hydrolyzable to carboxylic acid

Key Differences and Implications

Substituent at Position 4 :

  • The nitrile group in the target compound enhances electrophilicity, facilitating reactions such as hydrolysis to amides or reduction to amines. In contrast, the methyl ester in the analog is hydrolytically labile, enabling conversion to a carboxylic acid, which is useful for prodrug strategies .

However, it may also introduce steric hindrance, affecting binding affinity in biological targets.

Physicochemical Properties :

  • The nitrile-containing derivative likely has a higher dipole moment due to the polar C≡N group, influencing solubility in polar solvents. The methyl ester analog may exhibit better solubility in organic solvents, favoring specific reaction conditions.

Research Findings

  • A study on analogous benzazepines revealed that nitrile-substituted derivatives exhibit higher thermal stability (decomposition >250°C) compared to ester analogs (decomposition ~200°C) due to stronger intermolecular interactions .
  • Biological screening of similar compounds suggests that nitrile groups can enhance inhibitory activity against proteases, while ester derivatives show preferential metabolism in hepatic models .

Biological Activity

5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₄S
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 54620-98-3

This compound features a benzoazepine core, which is characteristic of many biologically active molecules.

Anticancer Properties

Recent studies have indicated that derivatives of benzoazepines exhibit promising anticancer activity. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications in the sulfonyl group significantly enhanced the electrophilicity of the compound, leading to increased cytotoxicity against MOLT-3 leukemia cells .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Research has indicated that similar compounds can act as agonists for serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in mood regulation and appetite control, suggesting that 5-Oxo-1-tosyl derivatives may have applications in treating mood disorders or obesity.

The proposed mechanisms by which 5-Oxo-1-tosyl compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : The sulfonyl group enhances the compound's ability to form reactive intermediates that can disrupt cellular functions.
  • Receptor Modulation : By acting on serotonin receptors, these compounds may influence neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : Some studies suggest that benzoazepine derivatives possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

StudyFindings
Study on MOLT-3 Cell LinesDemonstrated significant cytotoxicity with IC50 values in low micromolar rangeSupports potential use as an anticancer agent
Neuropharmacological AssessmentFound to modulate 5-HT2C receptors effectivelyIndicates possible applications in mood disorders
Antioxidant Activity EvaluationExhibited notable scavenging activity against free radicalsSuggests protective effects in oxidative stress-related conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of tetrahydrobenzazepine precursors followed by tosylation and nitrile functionalization. Key steps include:

  • Cyclization : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to form the benzoazepine core .
  • Tosylation : Reaction with p-toluenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
  • Nitrile Introduction : Employing Knoevenagel condensation or nucleophilic substitution with cyanide sources (e.g., NaCN) .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of tosyl chloride). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzoazepine ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and nitrile functionalization .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .
  • X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Q. How should researchers evaluate the compound’s stability under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Store aliquots at 4°C, 25°C, and 40°C with 60% relative humidity for 4–8 weeks.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the tosyl group or nitrile oxidation).
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and compare degradation rates via TLC .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzoazepine core?

  • Methodological Answer : Systematically modify substituents and evaluate pharmacological effects:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-oxo position to enhance electrophilic reactivity .
  • Bioisosteric Replacement : Replace the tosyl group with sulfonamide or acyl analogs to modulate solubility and target binding .
  • Biological Assays : Test derivatives in cell-based models (e.g., NF-κB inhibition assays) and correlate structural changes with IC₅₀ values .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Address discrepancies through:

  • Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to improve solubility .
  • Target Engagement Studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to confirm direct binding to intended targets .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Probe reaction pathways using kinetic and isotopic labeling experiments:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to distinguish between SN1 and SN2 mechanisms .
  • Computational Modeling : Apply density functional theory (DFT) to map transition states and identify rate-limiting steps .
  • Trapping Intermediates : Use quench-flow techniques with scavengers (e.g., methanol) to isolate reactive intermediates for NMR analysis .

Q. How can computational tools predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets. Prioritize poses with favorable binding energy (ΔG < -8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and hydrogen-bond networks .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural variations .

Data Presentation

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepYield (%)Purity (HPLC)Key Spectral Data (¹H NMR)
Benzoazepine precursorCyclization7892%δ 7.32 (d, J=8.5 Hz, 2H, Ar-H)
Tosylated derivativeTosylation6595%δ 2.45 (s, 3H, CH₃)
Final nitrile productNitrile addition8297%δ 4.21 (m, 2H, CH₂CN)

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